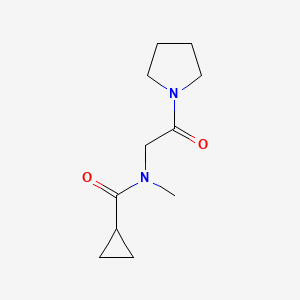
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide (MQC) is a synthetic compound that has been extensively studied for its potential use in scientific research. MQC is a quinoline derivative that has been found to have unique properties that make it useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to have antioxidant properties. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has also been found to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. It is also stable and can be stored for long periods of time. However, there are also limitations to the use of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive to synthesize, which could limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide. One potential direction is the development of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide-based cancer treatments. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and further research could lead to the development of new cancer treatments. Another potential direction is the study of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide in the treatment of neurodegenerative diseases. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to have neuroprotective properties, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide is not fully understood, and further research could lead to a better understanding of how this compound works and how it could be used in scientific research.
Métodos De Síntesis
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide is synthesized through a multistep process that involves the reaction of quinoline-2-carboxylic acid with N-methylpyrrolidine-2-one. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide. The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been optimized to yield high purity and high yields, making it a useful compound for scientific research.
Aplicaciones Científicas De Investigación
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to have a variety of potential applications in scientific research. One of the most promising applications of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide is in the study of cancer. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer treatments. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19(12-16(21)20-10-4-5-11-20)17(22)15-9-8-13-6-2-3-7-14(13)18-15/h2-3,6-9H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMMFNZNNCXCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
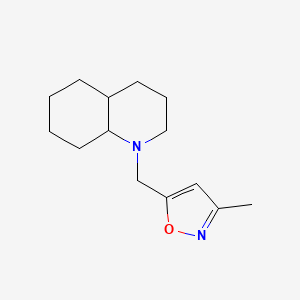
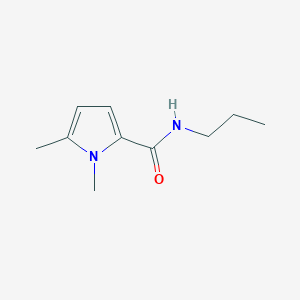
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
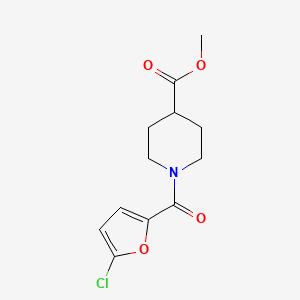
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
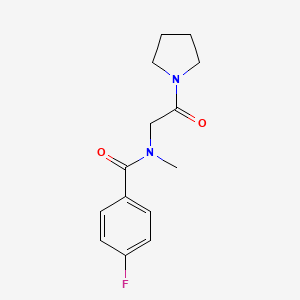

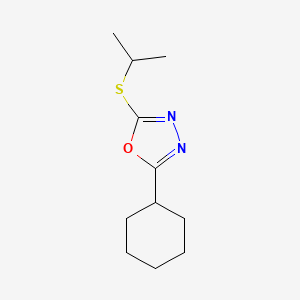

![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
